Octahydro-isoindol-4-one hydrochloride Octahydro-isoindol-4-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 147253-53-0
VCID: VC8075271
InChI: InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H
SMILES: C1CC2CNCC2C(=O)C1.Cl
Molecular Formula: C8H14ClNO
Molecular Weight: 175.65 g/mol

Octahydro-isoindol-4-one hydrochloride

CAS No.: 147253-53-0

Cat. No.: VC8075271

Molecular Formula: C8H14ClNO

Molecular Weight: 175.65 g/mol

* For research use only. Not for human or veterinary use.

Octahydro-isoindol-4-one hydrochloride - 147253-53-0

Specification

CAS No. 147253-53-0
Molecular Formula C8H14ClNO
Molecular Weight 175.65 g/mol
IUPAC Name 1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one;hydrochloride
Standard InChI InChI=1S/C8H13NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h6-7,9H,1-5H2;1H
Standard InChI Key FQSRZRILAZRGHC-UHFFFAOYSA-N
SMILES C1CC2CNCC2C(=O)C1.Cl
Canonical SMILES C1CC2CNCC2C(=O)C1.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Octahydro-isoindol-4-one hydrochloride is systematically named 1,2,3,3a,5,6,7,7a-octahydroisoindol-4-one hydrochloride. Its IUPAC name reflects the fully saturated bicyclic framework, where the isoindole core is reduced to eliminate aromaticity, and a ketone group is positioned at the 4th carbon . The hydrochloride salt enhances the compound's stability and solubility in polar solvents.

Table 1: Key Identifiers of Octahydro-isoindol-4-one Hydrochloride

PropertyValueSource
Molecular FormulaC8H14ClNO\text{C}_8\text{H}_{14}\text{ClNO}PubChem
Molecular Weight175.65 g/molVulcanChem
CAS Number879687-91-9PubChem
SMILESC1CC2CNCC2C(=O)C1.Cl\text{C1CC2CNCC2C(=O)C1.Cl}PubChem
InChIKeyFQSRZRILAZRGHC-UHFFFAOYSA-NVulcanChem

Structural Analysis

The compound’s 2D structure consists of a fused bicyclic system comprising a six-membered ring and a five-membered ring, with the ketone group at position 4 and a protonated amine forming the hydrochloride salt . Computational models (e.g., PubChem’s 3D conformer) reveal a chair-like conformation for the six-membered ring, minimizing steric strain . The chloride ion interacts ionically with the protonated amine, stabilizing the crystal lattice.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of octahydro-isoindol-4-one hydrochloride typically involves multi-step organic reactions:

  • Cyclization: A precursor such as phthalimide undergoes catalytic hydrogenation or reduction using agents like lithium aluminum hydride (LiAlH4_4) to form the saturated isoindole core.

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and handling properties.

Industrial-scale production employs continuous flow reactors to optimize yield (typically >80%) and purity (>95%). Solvents such as dichloromethane or ethanol are used under controlled temperatures (20–60°C).

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
CyclizationLiAlH4_4, THF, 0°C, 12h75%90%
Salt FormationHCl (g), EtOH, RT, 2h95%98%

Physicochemical Properties

Thermal and Solubility Profiles

While direct data for the hydrochloride salt is limited, its parent compound (hexahydro-1H-isoindol-4(2H)-one) exhibits a boiling point of 190.2±8.0°C and a density of 0.9±0.1 g/cm³ . The hydrochloride form is expected to have higher solubility in water due to ionic interactions, though experimental values remain unpublished.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1680 cm1^{-1} (C=O stretch) and 2700–2500 cm1^{-1} (N+^+-H stretch of the hydrochloride).

  • NMR: 1H^1\text{H} NMR (400 MHz, D2_2O) signals at δ 3.2–3.5 ppm (m, 2H, N-CH2_2) and δ 2.1–1.8 ppm (m, 8H, cyclohexane protons).

Applications in Research and Industry

Pharmaceutical Intermediates

Octahydro-isoindol-4-one hydrochloride is a precursor in synthesizing mitiglinide analogs, a class of antidiabetic agents. Its bicyclic structure provides a rigid scaffold for modulating drug-receptor interactions.

Agrochemistry

The compound’s amine functionality enables derivatization into herbicides and pesticides, though specific applications remain proprietary.

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water; remove contaminated clothing
Eye ContactRinse with water for 15 minutes
InhalationMove to fresh air; seek medical attention

Comparative Analysis with Analogues

Hexahydro-1H-isoindol-4(2H)-one (Parent Compound)

The parent compound lacks the hydrochloride group, reducing its aqueous solubility (2.1 mg/mL vs. >50 mg/mL for the salt) .

Cis-Octahydroisoindole

This structural isomer (CAS 21850-12-4) shares the bicyclic framework but lacks the ketone group, altering reactivity in substitution reactions .

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